1-(2-Methyloxolan-2-yl)hex-5-en-1-one
Overview
Description
1-(2-Methyloxolan-2-yl)hex-5-en-1-one is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is also known by its IUPAC name, 1-(2-methyltetrahydrofuran-2-yl)hex-5-en-1-one . This compound is characterized by the presence of a methyloxolane ring and a hexenone chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Methyloxolan-2-yl)hex-5-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyloxolane with hex-5-en-1-one under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
In industrial production, the compound can be synthesized using large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(2-Methyloxolan-2-yl)hex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyloxolan-2-yl)hex-5-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxolan-2-yl)hex-5-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. These interactions can modulate cellular functions and influence physiological responses .
Comparison with Similar Compounds
1-(2-Methyloxolan-2-yl)hex-5-en-1-one can be compared with other similar compounds, such as:
1-(2-Methyloxolan-2-yl)hex-5-en-1-ol: This compound has a hydroxyl group instead of a carbonyl group, making it more reactive in certain chemical reactions.
1-(2-Methyloxolan-2-yl)hex-5-en-1-amine: The presence of an amino group in this compound allows it to participate in different types of reactions, such as amination and condensation.
1-(2-Methyloxolan-2-yl)hex-5-en-1-thiol: The thiol group in this compound provides unique reactivity, particularly in thiol-disulfide exchange reactions.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications.
Properties
IUPAC Name |
1-(2-methyloxolan-2-yl)hex-5-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-7-10(12)11(2)8-6-9-13-11/h3H,1,4-9H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIVOGKCIPVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)CCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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